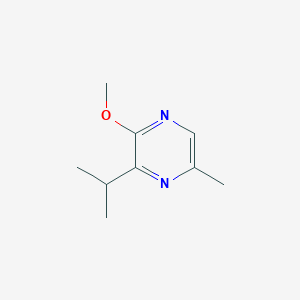3-Isopropyl-2-methoxy-5-methylpyrazine
CAS No.: 32021-41-3
Cat. No.: VC8376496
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32021-41-3 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-methoxy-5-methyl-3-propan-2-ylpyrazine |
| Standard InChI | InChI=1S/C9H14N2O/c1-6(2)8-9(12-4)10-5-7(3)11-8/h5-6H,1-4H3 |
| Standard InChI Key | NCKFIUKGRGDXBF-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=N1)C(C)C)OC |
| Canonical SMILES | CC1=CN=C(C(=N1)C(C)C)OC |
Introduction
Identification and Nomenclature
3-Isopropyl-2-methoxy-5-methylpyrazine is systematically named according to IUPAC guidelines as 2-methoxy-5-methyl-3-propan-2-ylpyrazine. Its structure features a pyrazine ring with substituents at the 2-, 3-, and 5-positions: a methoxy group (-OCH) at position 2, an isopropyl group (-CH(CH)) at position 3, and a methyl group (-CH) at position 5 . The compound is also known by several synonyms, including:
-
5-Methyl-3-isopropyl-2-methoxypyrazine
-
2-Methoxy-5-methyl-3-(1-methylethyl)pyrazine
The CAS registry number 32021-41-3 uniquely identifies this compound across chemical databases . Its SMILES representation (CC1=CN=C(C(=N1)C(C)C)OC) and InChIKey (NCKFIUKGRGDXBF-UHFFFAOYSA-N) provide machine-readable descriptors for computational chemistry applications .
Structural and Physicochemical Properties
The molecular structure of 3-isopropyl-2-methoxy-5-methylpyrazine has been elucidated through spectroscopic and computational methods. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 166.22 g/mol | |
| Monoisotopic Mass | 166.1106 g/mol | |
| Predicted Collision Cross Section (Ų) | 136.0 ([M+H]+) |
The compound’s collision cross-section (CCS) values, predicted using ion mobility spectrometry, vary with adduct formation. For example, the [M+Na]+ adduct exhibits a CCS of 149.5 Ų, while the [M-H]- adduct measures 137.1 Ų . These values are critical for its identification in mass spectrometry-based analyses.
Synthesis and Manufacturing
Industrial synthesis of 3-isopropyl-2-methoxy-5-methylpyrazine typically involves multistep reactions. A common route begins with the condensation of a 1,2-diketone (e.g., diacetyl) with a 1,2-diamine (e.g., 1,2-diaminopropane) to form the pyrazine ring. Subsequent functionalization steps introduce the methoxy and isopropyl groups:
-
Methylation: The hydroxyl group at position 2 is methylated using methylating agents such as dimethyl sulfate or iodomethane.
-
Isopropylation: A Friedel-Crafts alkylation or nucleophilic substitution reaction introduces the isopropyl group at position 3.
Applications in Flavor and Fragrance
3-Isopropyl-2-methoxy-5-methylpyrazine is prized for its earthy, green, and nutty aroma, which aligns with sensory profiles desirable in food and perfumery. Its applications include:
-
Food Flavoring: Used in trace amounts to enhance savory notes in processed foods, particularly snacks and meat products.
-
Perfumery: Incorporated into fragrances to impart naturalistic, vegetal accents.
Natural Occurrence
This compound has been identified in Panax ginseng, a plant renowned for its phytochemical diversity. Its presence in botanical sources suggests potential roles in plant defense or signaling, though further ecological studies are needed to confirm these hypotheses.
Environmental and Health Considerations
While direct toxicological data for 3-isopropyl-2-methoxy-5-methylpyrazine are sparse, structurally related methoxypyrazines (e.g., 2-methoxy-3-isopropylpyrazine) have been evaluated for environmental persistence and toxicity. Key findings include:
-
Low Bioaccumulation Potential: Hydrophilic properties (log P ~1.5) reduce bioaccumulation risks.
-
Rapid Degradation: Aerobic soil metabolism studies indicate half-lives <30 days, suggesting minimal environmental persistence.
Occupational exposure limits and dietary safety assessments remain undefined, necessitating precautionary handling in industrial settings.
Gas chromatography (GC) paired with mass spectrometry (MS) is the primary analytical method for detecting and quantifying this compound. The NIST WebBook provides reference spectra, including retention indices and fragmentation patterns . These resources enable precise identification in complex matrices such as food extracts or environmental samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume